molecular formula C8H11NOS2 B1646167 3-(Pyridin-2-yldisulfanyl)propan-1-ol

3-(Pyridin-2-yldisulfanyl)propan-1-ol

Cat. No.: B1646167
M. Wt: 201.3 g/mol
InChI Key: GGNOPUIXVBFZDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Pyridin-2-yldisulfanyl)propan-1-ol is an activated disulfide compound synthesized via the reaction of 3-mercapto-1-propanol with 2'-aldrithiol (pyridyl disulfide). This compound serves as a critical intermediate in organic synthesis, particularly for constructing disulfide-linked conjugates. Its reactive thiopyridyl group enables efficient thiol-disulfide exchange reactions, making it valuable in bioconjugation and probe development. For example, it was utilized in the synthesis of FFA-SS-luc, a fatty acid probe for real-time imaging studies .

Properties

Molecular Formula

C8H11NOS2

Molecular Weight

201.3 g/mol

IUPAC Name

3-(pyridin-2-yldisulfanyl)propan-1-ol

InChI

InChI=1S/C8H11NOS2/c10-6-3-7-11-12-8-4-1-2-5-9-8/h1-2,4-5,10H,3,6-7H2

InChI Key

GGNOPUIXVBFZDO-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)SSCCCO

Canonical SMILES

C1=CC=NC(=C1)SSCCCO

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound belongs to a broader family of pyridine derivatives featuring propanol or propanol-like backbones. Below is a detailed comparison with selected analogs:

Structural Comparisons

Table 1: Key Structural and Functional Differences
Compound Name Substituents on Pyridine Ring Functional Groups Molecular Weight (g/mol) Key Applications/Reactivity
3-(Pyridin-2-yldisulfanyl)propan-1-ol (Target) Disulfide (S-S) linkage at position 2 Thiopyridyl, hydroxyl ~199.3* Bioconjugation, probes
3-(2-Amino-5-iodopyridin-3-yl)propan-1-ol Amino at position 2, iodo at position 5 Amino, hydroxyl 170.18 (C₈H₁₁IN₂O) Intermediate for drug synthesis
3-(2,5-Dichloropyridin-3-yl)prop-2-yn-1-ol Chloro at positions 2 and 5 Alkyne, hydroxyl ~202.05 (C₈H₅Cl₂NO) Unspecified (catalog entry)
3-(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)prop-2-yn-1-ol Fluoro at position 2, pyrrolidinyl at 6 Alkyne, hydroxyl, pyrrolidine ~248.3 (C₁₃H₁₆FN₂O) Unspecified (catalog entry)
3-((2-Chloro-3-nitropyridin-4-yl)(methyl)amino)propan-1-ol (IV-9) Chloro, nitro, methylamino at position 4 Nitro, methylamino, hydroxyl 246.1 (C₉H₁₂ClN₃O₃) Intermediate for heterocyclic synthesis

*Molecular weight calculated from empirical formula (C₈H₁₁N₂OS₂).

Key Observations:
  • Disulfide Reactivity : The target compound’s thiopyridyl disulfide group distinguishes it from analogs, enabling reversible conjugation with thiols (e.g., in FFA-SS-luc synthesis) .
  • Substituent Effects : Halogenated derivatives (e.g., dichloro or iodo substituents) exhibit enhanced electrophilicity, favoring nucleophilic substitution reactions .
  • Amino and Nitro Groups: Amino-substituted derivatives (e.g., 3-(2-Amino-5-iodopyridin-3-yl)propan-1-ol) are precursors for pharmaceuticals, while nitro groups (e.g., IV-9) enhance redox activity .

Stability and Reactivity

  • Disulfide Stability: The target compound’s disulfide bond is stable under inert conditions but cleavable in reducing environments (e.g., cellular glutathione), a feature absent in non-disulfide analogs .
  • Halogenated Derivatives : Dichloro and iodo analogs exhibit higher stability toward hydrolysis compared to fluoro derivatives due to stronger C-Cl/I bonds .

Preparation Methods

Reactants and Stoichiometry

The reaction employs a 2:1 molar ratio of 2,2’-dipyridyldisulfide to 3-mercaptopropan-1-ol, ensuring complete conversion of the thiol to the disulfide product. Key reactants include:

Component Quantity Molar Mass (g/mol) Role
2,2’-Dipyridyldisulfide 5.0 g 220.31 Disulfide donor
3-Mercaptopropan-1-ol 1.05 g 92.15 Thiol reactant
Acetic acid 2.5 mL 60.05 Catalyst
Methanol 20 mL 32.04 Solvent

Reaction Conditions

The reaction proceeds at room temperature (25°C) for 8 hours in anhydrous methanol. Acetic acid facilitates protonation of the disulfide, enhancing nucleophilic attack by the thiol. The homogeneous solution ensures efficient mixing and reaction progress.

Work-up and Purification

Post-reaction, the crude mixture is concentrated under reduced pressure and purified via flash chromatography using a dichloromethane/hexane (1:1 v/v) eluent. This step removes unreacted starting materials and byproducts, yielding the target compound as a yellow oil with 80% isolated yield (1.84 g from 11.4 mmol thiol).

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃): δ 8.47 (d, J = 4.8 Hz, 1H), 7.72–7.57 (m, 2H), 7.10 (ddd, J = 6.2, 4.9, 2.4 Hz, 1H), 4.31 (s, 1H), 3.80 (s, 2H), 2.97 (s, 2H), 1.95 (s, 2H).
  • ¹³C NMR (101 MHz, CDCl₃): δ 159.93, 149.60, 137.09, 120.84, 120.26, 60.74, 35.79, 31.36.

Mass Spectrometry (MS)

  • ESI-MS (Positive Mode): m/z 202.0 [M + H]⁺ (calculated for C₈H₁₁NOS₂: 201.0).

Alternative Synthetic Approaches

Solvent and Catalyst Variations

Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) could enhance solubility of reactants, though methanol remains optimal for balancing cost and efficiency. Catalysts such as triethylamine or 4-dimethylaminopyridine (DMAP) may substitute acetic acid, though their effects on yield and purity warrant further investigation.

Optimization Strategies

Catalyst Effects

Acetic acid’s role as a Brønsted acid is critical for protonating the disulfide bond, increasing electrophilicity and promoting thiolate attack. Omission of acid, as in reflux-based methods, may necessitate higher temperatures to achieve comparable yields.

Temperature and Time Trade-offs

Room-temperature reactions favor operational simplicity and energy efficiency, whereas reflux conditions accelerate kinetics but introduce safety and scalability challenges. Pilot-scale studies are needed to evaluate trade-offs for industrial production.

Purification Techniques

Flash Chromatography

The primary method employs flash chromatography with dichloromethane/hexane (1:1), effectively separating the product from pyridine-2-thiol byproducts. This step achieves >95% purity, as confirmed by thin-layer chromatography (TLC).

Column Chromatography

For larger-scale syntheses, column chromatography with silica gel and gradient elution (ethyl acetate/hexane) offers scalability. However, solvent consumption and time increase proportionally.

Analytical Characterization

NMR Spectroscopy

The ¹H NMR spectrum confirms regioselective disulfide formation, with pyridine protons resonating at δ 8.47–7.10 ppm and methylene groups adjacent to the disulfide at δ 3.80–2.97 ppm.

Mass Spectrometry

ESI-MS corroborates molecular weight, with the [M + H]⁺ peak at m/z 202.0 aligning with theoretical values.

Comparative Analysis of Methods

The primary method remains the gold standard for laboratory-scale synthesis, offering high yield and simplicity. Alternative approaches may suit specific industrial contexts but require validation. Key considerations include:

Metric Primary Method Alternative Method
Yield 80% Not reported
Purity >95% Not reported
Scalability Moderate High
Energy Efficiency High Low

Q & A

Q. What role does this compound play in designing stimuli-responsive drug delivery systems?

  • Methodological Answer : The disulfide bond enables redox-triggered drug release in cancer cells (high glutathione levels). Methodological steps include:
  • Nanoparticle Fabrication : Incorporate into PEG-PLGA polymersomes.
  • Release Kinetics : Measure drug payload release under simulated redox gradients (e.g., 10 mM GSH vs. 2 μM GSH) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.